![molecular formula C21H29ClN5O3.C2H3O2<br>C23H32ClN5O5 B13802871 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate CAS No. 82205-20-7](/img/structure/B13802871.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is a complex organic compound with a molecular formula of C23H32ClN5O5. This compound is known for its unique structural features, which include an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenyl derivative to form the azo compound. Subsequent reactions involve the introduction of the ethylamino and hydroxypropyl groups under controlled conditions. The final step includes the quaternization of the amine group with dimethylammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted phenyl derivatives are formed.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and as a precursor for synthesizing other complex organic molecules.
Biology
In biological research, it is used to study the effects of azo compounds on biological systems, including their interactions with proteins and nucleic acids.
Medicine
In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry
Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The chloro-nitrophenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyldimethylammonium acetate is unique due to its combination of an azo group, a chloro-nitrophenyl group, and a dimethylammonium acetate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
82205-20-7 |
|---|---|
分子式 |
C21H29ClN5O3.C2H3O2 C23H32ClN5O5 |
分子量 |
494.0 g/mol |
IUPAC 名称 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;acetate |
InChI |
InChI=1S/C21H29ClN5O3.C2H4O2/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-2(3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
XSFKEMHKDFPDNK-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


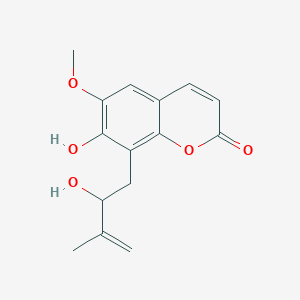
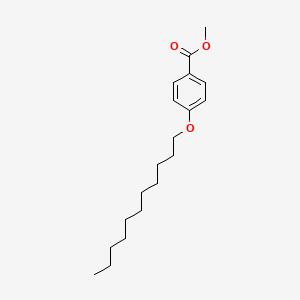
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
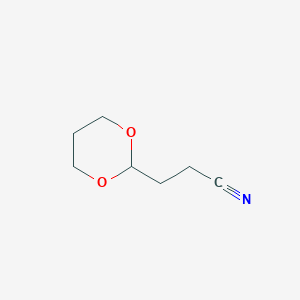
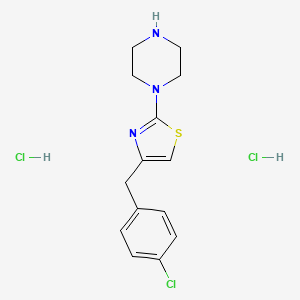

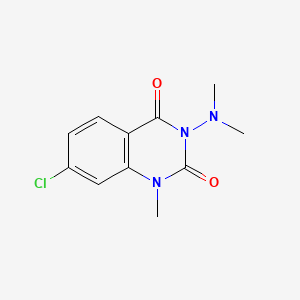
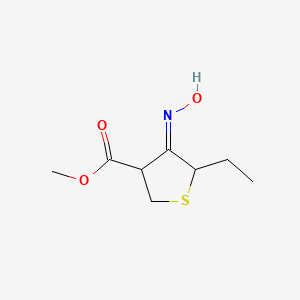
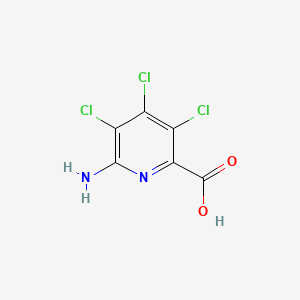
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
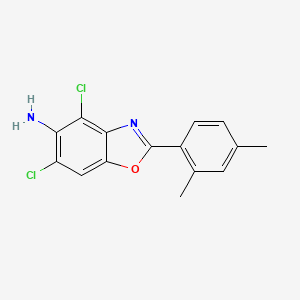
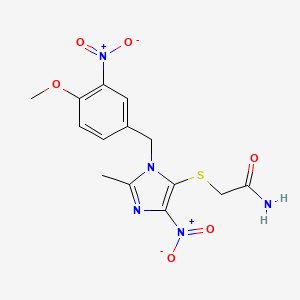
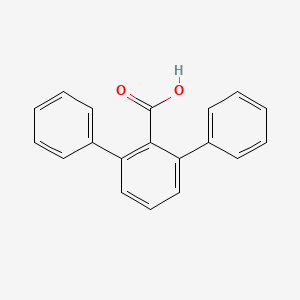
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
